molecular formula C24H21FN2OS2 B11965730 2-[(2-fluorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-[(2-fluorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11965730
M. Wt: 436.6 g/mol
InChI Key: OBNSDYGNYXSJGK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-[(2-fluorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

Chemical Reactions Analysis

2-[(2-fluorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions tailored to the desired reaction.

Scientific Research Applications

2-[(2-fluorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro1

Mechanism of Action

The mechanism of action of 2-[(2-fluorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects .

Comparison with Similar Compounds

Similar compounds to 2-[(2-fluorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one include:

The uniqueness of 2-[(2-fluorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one lies in its specific substitution pattern, which may confer distinct biological or chemical properties compared to its analogs.

Biological Activity

The compound 2-[(2-fluorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic molecule with notable potential in medicinal chemistry due to its unique structural properties. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C24H21FN2OS2
  • Molecular Weight : 436.6 g/mol
  • IUPAC Name : 2-[(2-fluorophenyl)methylsulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-4-one
  • Structure : The compound contains a benzothieno-pyrimidine core with fluorobenzyl and methylphenyl substituents that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the fluorine atom and the sulfanyl group enhances its binding affinity and specificity towards these targets. The compound's interactions can lead to modulation of various biological pathways, potentially influencing cellular processes such as proliferation and apoptosis.

Antimicrobial Activity

Recent studies have indicated that compounds similar to the one exhibit significant antimicrobial properties. For instance, derivatives containing thiazole or pyrimidine rings have shown moderate to excellent antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro tests have demonstrated effective inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Research has identified compounds with similar structural motifs as potential anticancer agents. A study highlighted that specific derivatives could inhibit cancer cell growth in multicellular spheroid models. The mechanism involved may include the induction of apoptosis through modulation of signaling pathways associated with cell survival .

Case Studies

  • Antimicrobial Efficacy : In a comparative study of various synthesized compounds, those with similar structures to 2-[(2-fluorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one demonstrated MIC values ranging from 16 µM to 128 µM against various bacterial strains. The efficacy was linked to the presence of the fluorinated aromatic group .
    CompoundMIC (µM)MBC (µM)
    MA-11561616
    MA-11153232
    MA-111664128
    MA-1113128128
  • Anticancer Screening : A screening of a drug library for anticancer properties identified several candidates with promising activity against tumor cells. The structure-activity relationship (SAR) indicated that modifications in the substituents significantly influenced the anticancer efficacy .

Properties

Molecular Formula

C24H21FN2OS2

Molecular Weight

436.6 g/mol

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C24H21FN2OS2/c1-15-10-12-17(13-11-15)27-23(28)21-18-7-3-5-9-20(18)30-22(21)26-24(27)29-14-16-6-2-4-8-19(16)25/h2,4,6,8,10-13H,3,5,7,9,14H2,1H3

InChI Key

OBNSDYGNYXSJGK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4=CC=CC=C4F)SC5=C3CCCC5

Origin of Product

United States

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